Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
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Overview
Description
Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride: is an organic compound characterized by the presence of trifluoromethyl groups attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reduction and amination of 4-(trifluoromethyl)benzaldehyde. The process can be summarized as follows:
Reduction of 4-(trifluoromethyl)benzaldehyde: This step involves the reduction of 4-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 4-(trifluoromethyl)benzyl alcohol.
Amination: The 4-(trifluoromethyl)benzyl alcohol is then subjected to amination using reagents like ammonia or an amine under suitable conditions to form Bis[4-(trifluoromethyl)phenyl]methanamine.
Formation of Hydrochloride Salt: The final step involves the reaction of Bis[4-(trifluoromethyl)phenyl]methanamine with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reduction and amination reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups or the amine group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenating agents or nucleophiles are used under suitable conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted ketones, aldehydes, and various substituted amines .
Scientific Research Applications
Chemistry: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and to develop new bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)phenyl)methanamine
- 1-(4-trifluoromethylphenyl)methylamine
Comparison: Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical and biological properties compared to similar compounds. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTFGOBWNVPXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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